REACTION_CXSMILES
|
C(O)=[O:2].OO.[C:6]12(C)[C:12](C)(C)[CH:9]([CH:10]=[CH:11]1)[CH2:8][CH:7]2[S:15]([O-:18])(=[O:17])=[O:16].[NH+]1C=CC=CC=1.S([O-])([O-])=O.[Na+].[Na+].C(=O)([O-])O.[Na+]>>[OH:2][CH:10]1[CH:11]2[CH:6]3[CH:7]([CH2:8][CH:9]1[CH2:12]3)[S:15](=[O:18])(=[O:17])[O:16]2 |f:2.3,4.5.6,7.8|
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Name
|
Aqueous Solution B
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
93.27 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
162.5 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
pyridinium 5-bornene-2-sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(C(CC(C=C1)C2(C)C)S(=O)(=O)[O-])C.[NH+]2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
starch
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a three-necked flask having
|
Type
|
CUSTOM
|
Details
|
an inner volume of 2 L equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
was charged
|
Type
|
ADDITION
|
Details
|
added dropwise to the reaction system so that the inner temperature of the reaction system
|
Type
|
TEMPERATURE
|
Details
|
was maintained in a range of 11 to 15° C
|
Type
|
TEMPERATURE
|
Details
|
After that, the inner temperature was raised up to 50 to 53° C.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
CUSTOM
|
Details
|
contained in another dropping funnel
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reaction system over 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After completion of the dropping, the inner temperature of the reaction system was also maintained at around 50° C
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
TEMPERATURE
|
Details
|
After cooling down
|
Type
|
CUSTOM
|
Details
|
the reaction liquid to 15° C.
|
Type
|
CUSTOM
|
Details
|
pH of the reaction liquid at 7.5 so that the inner temperature of the reaction system
|
Type
|
TEMPERATURE
|
Details
|
was maintained in a range of 17 to 20° C
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (900 g) twice
|
Type
|
WASH
|
Details
|
washed with water (200 g)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under the reduced pressure until the amount of the liquid
|
Type
|
ADDITION
|
Details
|
Isopropyl ether (169.5 g) was added to the resultant
|
Type
|
CONCENTRATION
|
Details
|
concentrated liquid in a heated state at 50° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled down to 5° C. at a rate of about 10° C./hour
|
Type
|
CUSTOM
|
Details
|
to precipitate crystal of the product
|
Type
|
FILTRATION
|
Details
|
After filtering the precipitated crystal
|
Type
|
FILTRATION
|
Details
|
the filtered out crystal
|
Type
|
WASH
|
Details
|
was washed with isopropyl ether (50 g) at 5° C.
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. for 2 hours under the reduced pressure
|
Duration
|
2 h
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1C2CC3C(S(OC13)(=O)=O)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.462 mol | |
AMOUNT: MASS | 88.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |